Cas no 2680795-48-4 (tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate)

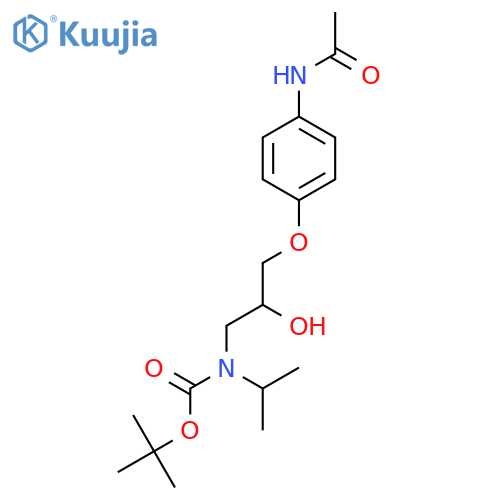

2680795-48-4 structure

商品名:tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate

tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2680795-48-4

- EN300-27718191

- tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate

- tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate

-

- インチ: 1S/C19H30N2O5/c1-13(2)21(18(24)26-19(4,5)6)11-16(23)12-25-17-9-7-15(8-10-17)20-14(3)22/h7-10,13,16,23H,11-12H2,1-6H3,(H,20,22)

- InChIKey: XNHKHLSJTVGUOY-UHFFFAOYSA-N

- ほほえんだ: O(C(N(CC(COC1C=CC(=CC=1)NC(C)=O)O)C(C)C)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 366.21547206g/mol

- どういたいしつりょう: 366.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 9

- 複雑さ: 453

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 88.1Ų

tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27718191-5g |

tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |

2680795-48-4 | 5g |

$2028.0 | 2023-09-10 | ||

| Enamine | EN300-27718191-0.05g |

tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |

2680795-48-4 | 95.0% | 0.05g |

$587.0 | 2025-03-20 | |

| Enamine | EN300-27718191-1.0g |

tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |

2680795-48-4 | 95.0% | 1.0g |

$699.0 | 2025-03-20 | |

| Enamine | EN300-27718191-0.1g |

tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |

2680795-48-4 | 95.0% | 0.1g |

$615.0 | 2025-03-20 | |

| Enamine | EN300-27718191-0.25g |

tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |

2680795-48-4 | 95.0% | 0.25g |

$642.0 | 2025-03-20 | |

| Enamine | EN300-27718191-10g |

tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |

2680795-48-4 | 10g |

$3007.0 | 2023-09-10 | ||

| Enamine | EN300-27718191-0.5g |

tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |

2680795-48-4 | 95.0% | 0.5g |

$671.0 | 2025-03-20 | |

| Enamine | EN300-27718191-2.5g |

tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |

2680795-48-4 | 95.0% | 2.5g |

$1370.0 | 2025-03-20 | |

| Enamine | EN300-27718191-5.0g |

tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |

2680795-48-4 | 95.0% | 5.0g |

$2028.0 | 2025-03-20 | |

| Enamine | EN300-27718191-10.0g |

tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |

2680795-48-4 | 95.0% | 10.0g |

$3007.0 | 2025-03-20 |

tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate 関連文献

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

2680795-48-4 (tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate) 関連製品

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量